
3-Amino-3-(4-methoxy-naphthalen-1-yl)-propionic acid
Overview
Description
3-Amino-3-(4-methoxy-naphthalen-1-yl)-propionic acid is a useful research compound. Its molecular formula is C14H15NO3 and its molecular weight is 245.27 g/mol. The purity is usually 95%.
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Biological Activity
3-Amino-3-(4-methoxy-naphthalen-1-yl)-propionic acid (CAS No. 499987-13-2) is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and comparisons with similar compounds, supported by data tables and relevant research findings.
- Molecular Formula : C14H15NO3
- Molecular Weight : 245.27 g/mol
- Structure : The compound features a naphthalene ring substituted with a methoxy group and an amino group, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is proposed to modulate the activity of enzymes and receptors involved in various cellular processes, including:
- Enzyme Inhibition : The compound may inhibit enzymes linked to cancer cell proliferation, suggesting potential anticancer properties.
- Receptor Interaction : It has been shown to interact with neurotransmitter receptors, which could influence neurological pathways.
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. A comparative study highlighted the following findings:
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | HCT116 | 12.5 |
Doxorubicin (control) | HCT116 | 2.29 |
This suggests that while the compound shows promise, it may not be as potent as established chemotherapeutics like doxorubicin .
Antimicrobial Activity
The compound's antimicrobial properties have also been evaluated. In vitro studies demonstrate its effectiveness against a range of pathogens:
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 8 |
Escherichia coli | 16 |
Candida albicans | 32 |
These results indicate moderate antimicrobial efficacy, particularly against Gram-positive bacteria and certain fungal strains .
Case Studies and Research Findings
- Antiproliferative Effects : A study conducted on various derivatives revealed that modifications in the naphthalene ring significantly affected the compound's antiproliferative activity. The most effective derivatives were those with additional functional groups that enhanced receptor binding affinity .
- Neuroprotective Potential : Investigations into the neuroprotective effects of the compound suggest it may play a role in mitigating neurodegenerative diseases by modulating neurotransmitter systems, particularly through inhibition of reuptake mechanisms .
- Comparative Analysis : When compared with similar compounds such as ethyl 3-amino-3-(4-isopropylphenyl)propanoate, it was found that the unique methoxy substitution on the naphthalene ring provided distinct biological activities, emphasizing the importance of structural variations in drug design .
Scientific Research Applications
Biological Activities
Research indicates that 3-amino-3-(4-methoxy-naphthalen-1-yl)-propionic acid exhibits significant biological activities, particularly in the following areas:
-
Enzyme Inhibition:
- The compound has shown potential as an inhibitor of matrix metalloproteinases (MMPs), which are involved in tissue remodeling and degradation. Inhibiting MMPs could be beneficial in treating conditions such as arthritis and cancer, although further studies are needed to ascertain its efficacy and selectivity for specific MMPs .
-
Drug Development:
- Its structural features make it a valuable precursor for developing new drugs. By modifying the functional groups on the molecule, researchers can create novel compounds with diverse pharmacological properties, potentially leading to new treatments for diseases like cancer and Alzheimer's disease .
Synthetic Routes
Various synthetic methods have been explored to produce this compound, focusing on optimizing yields and purity levels. The specific methods may vary based on the desired application and target properties of the final product .
Applications in Research
The applications of this compound span across several fields:
Field | Application |
---|---|
Pharmaceuticals | Development of enzyme inhibitors for arthritis and cancer treatments |
Cosmetics | Potential use as an active ingredient in cosmetic formulations due to its biological properties |
Analytical Chemistry | Utilized as a standard or reagent in various analytical techniques due to its unique structure |
Case Studies
-
Enzyme Inhibition Studies:
- A study indicated that derivatives of this compound demonstrated inhibitory effects on specific MMPs, suggesting a pathway for therapeutic development in oncology .
-
Drug Development Research:
- Researchers have successfully modified the compound's functional groups, leading to new analogs with enhanced activity against cancer cell lines, showcasing its potential in drug discovery .
Q & A
Basic Questions
Q. What are the established synthetic routes for 3-Amino-3-(4-methoxy-naphthalen-1-yl)-propionic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis of this compound can be adapted from analogous β-amino acid derivatives. For example, catalytic hydrogenation of unsaturated precursors (e.g., α,β-unsaturated esters) using palladium on charcoal under H₂ is a common strategy . Enantioselective synthesis may involve chiral auxiliaries or asymmetric catalysis, as seen in the resolution of (R)- and (S)-enantiomers of structurally similar 3-amino-3-(4-methoxyphenyl)propionic acid . Key factors include solvent choice (e.g., acetonitrile or 1,4-dioxane), temperature control, and purification via column chromatography. Optimizing stoichiometry of reagents like NaBH₄ or LiAlH₄ for reduction steps can mitigate impurities.
Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
- Methodological Answer :
- 1H-NMR and 13C-NMR : Essential for confirming substituent positions (e.g., methoxy group on naphthalene) and stereochemistry. For example, coupling constants in 1H-NMR can distinguish trans/cis configurations in propionic acid derivatives .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.
- HPLC with chiral columns : Critical for enantiomeric purity assessment, especially if the compound is synthesized as a racemic mixture .
Q. What are the primary research applications of this compound in medicinal chemistry?
- Methodological Answer : This compound may serve as:
- Enzyme inhibitor precursor : Its β-amino acid structure mimics natural substrates, making it suitable for designing inhibitors of glutamate receptors (e.g., NMDA or AMPA subtypes) .
- Pharmacophore scaffold : The naphthalene moiety enhances lipophilicity, potentially improving blood-brain barrier penetration for neuroactive agents .
- Biological probe : Fluorescent tagging at the amino or carboxylic acid groups enables tracking in cellular uptake studies.
Advanced Research Questions
Q. How does the substitution pattern on the naphthalene ring affect the compound’s biological activity, particularly in enzyme inhibition?
- Methodological Answer : Structure-activity relationship (SAR) studies require systematic variation of substituents (e.g., replacing methoxy with halogens or hydroxyl groups). For example:
- Electron-withdrawing groups (e.g., Cl, F) on the naphthalene ring may enhance binding to charged residues in enzyme active sites, as seen in fluorinated phenylpropionic acid derivatives .
- Methoxy positioning : 4-Methoxy vs. 2-methoxy substitution alters steric hindrance and electronic effects, impacting affinity. Computational docking (e.g., AutoDock Vina) can predict interactions with targets like Bcl-xL or glutamate receptors .
Q. What strategies can be employed to resolve enantiomers of this compound, and how do their configurations influence receptor binding affinity?
- Methodological Answer :
- Chiral chromatography : Use columns like Chiralpak IA/IB with hexane:isopropanol mobile phases for baseline separation.
- Enzymatic resolution : Lipases or esterases selectively hydrolyze one enantiomer from a racemic ester precursor .
- Biological relevance : (S)-enantiomers often exhibit higher receptor affinity due to stereospecific binding pockets. For example, (S)-β-tyrosine derivatives show enhanced activity in antibiotic biosynthesis .
Q. How can computational modeling be utilized to predict the interaction of this compound with glutamate receptors?
- Methodological Answer :
- Molecular docking : Use programs like Schrödinger Maestro to dock the compound into NMDA or AMPA receptor structures (PDB: 4PE5, 6KK4). Focus on hydrogen bonding with residues like Arg485 (NMDA) or GluA2 ligand-binding domains.
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories in explicit solvent (e.g., TIP3P water) to evaluate binding free energy (MM-PBSA/GBSA) .
Q. What in vitro assays are suitable for evaluating the compound’s efficacy as a protease inhibitor?
- Methodological Answer :
- Fluorogenic assays : Use substrates like Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ for matrix metalloproteinases (MMPs). Monitor fluorescence quenching upon cleavage inhibition.
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (ka/kd) to immobilized enzymes.
- Cellular cytotoxicity : Test IC₅₀ in cancer cell lines (e.g., HeLa) to correlate enzyme inhibition with antiproliferative effects .
Properties
IUPAC Name |
3-amino-3-(4-methoxynaphthalen-1-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-18-13-7-6-10(12(15)8-14(16)17)9-4-2-3-5-11(9)13/h2-7,12H,8,15H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPRZIKIUFPFNQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)C(CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30387937 | |
Record name | 3-Amino-3-(4-methoxy-naphthalen-1-yl)-propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30387937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
499987-13-2 | |
Record name | 3-Amino-3-(4-methoxy-naphthalen-1-yl)-propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30387937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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